molecular formula C14H10ClN B12840008 5-(2-chlorophenyl)-1H-indole

5-(2-chlorophenyl)-1H-indole

Cat. No.: B12840008
M. Wt: 227.69 g/mol
InChI Key: INEDHQBEXZCAPI-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1H-indole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring The presence of a chlorine atom at the 2-position of the phenyl ring distinguishes it from other indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 2-chlorophenylhydrazine and an appropriate ketone or aldehyde are used as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring, leading to various substituted indoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-indole: Similar structure but with the chlorine atom at the 4-position.

    5-(2-bromophenyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.

    5-(2-chlorophenyl)-2-methyl-1H-indole: Similar structure with an additional methyl group at the 2-position of the indole ring.

Uniqueness

5-(2-chlorophenyl)-1H-indole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

5-(2-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H

InChI Key

INEDHQBEXZCAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)Cl

Origin of Product

United States

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